Penicillamine-d3
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Overview
Description
Penicillamine-d3 is a deuterium-labeled derivative of penicillamine, a compound primarily used as a chelating agent. Penicillamine itself is a degradation product of penicillin antibiotics and is used in the treatment of conditions such as Wilson’s disease, cystinuria, and rheumatoid arthritis . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Penicillamine-d3 can be synthesized through the hydrolysis of penicillin salts, followed by a series of reactions including decarboxylation and nucleophilic substitution. One common method involves the reaction of benzylpenicillin potassium salt with arylamines, resulting in the formation of penicilloic acid α-amides, which are then converted to D-penicillamine .
Industrial Production Methods
The industrial production of high-purity D-penicillamine involves a hydrolysis ring-opening reaction of penicillin salts, followed by decarboxylation and nucleophilic reactions in the presence of nonaqueous organic solvents. This method ensures a high yield and purity of the final product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Penicillamine-d3 undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent, particularly in the presence of heavy metals.
Common Reagents and Conditions
Oxidation: Typically involves the use of modified electrodes and phosphate buffer solutions.
Reduction: Often involves heavy metals like copper, mercury, and lead.
Substitution: Utilizes reagents like hexacyanoruthenate(II) and pyrazine under controlled pH and temperature conditions.
Major Products
Oxidation: Produces oxidized penicillamine derivatives.
Reduction: Forms metal-penicillamine complexes.
Substitution: Results in substituted complexes with varying ligands.
Scientific Research Applications
Penicillamine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and pharmacokinetics due to its deuterium labeling.
Biology: Employed in the study of enzyme interactions and metabolic processes.
Industry: Applied in the development of sensors for the detection of heavy metals and other analytes.
Mechanism of Action
Penicillamine-d3 acts primarily as a chelating agent. It binds to heavy metals such as copper, mercury, and lead, forming stable complexes that are then excreted from the body. In the treatment of Wilson’s disease, penicillamine binds to excess copper, allowing it to be eliminated in the urine . It also inhibits macrophages, decreases interleukin-1, and reduces the number of T-lymphocytes, making it effective in the treatment of rheumatoid arthritis .
Comparison with Similar Compounds
Penicillamine-d3 is structurally similar to cysteine, with the key difference being the presence of geminal dimethyl substituents α to the thiol group . Other similar compounds include:
Cysteine: An amino acid with similar thiol functionality but without the dimethyl substituents.
Dimercaprol (British Anti-Lewisite): Another chelating agent used for heavy metal poisoning.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metal ions.
This compound is unique due to its deuterium labeling, which enhances its utility in research applications involving metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,4-trideuterio-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1/i1D3/t3-,5? |
InChI Key |
VVNCNSJFMMFHPL-JCBLVLITSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)([C@H](C(=O)O)N)S |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S |
Origin of Product |
United States |
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